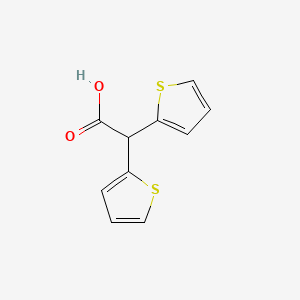

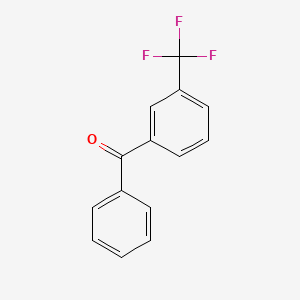

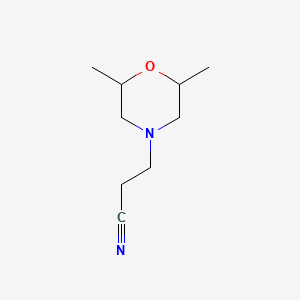

3-(2,6-Dimethylmorpholin-4-yl)propanenitrile

Descripción general

Descripción

The compound 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a chemical derivative that is structurally related to morpholine and nitrile compounds. Although the specific compound is not directly studied in the provided papers, the papers do discuss related morpholino compounds and their properties, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of morpholino derivatives is often achieved through base-catalyzed condensation reactions. For instance, the synthesis of 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives is performed by condensing 2-morpholinoquinoline-3-carboxaldehydes with 2-cyanomethylbenzimidazoles, followed by a regiospecific reduction to yield propanenitrile derivatives . This suggests that a similar synthetic route could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of morpholino derivatives is characterized by the presence of a morpholine ring, which can engage in various weak interactions. For example, the study of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs reveals the importance of weak interactions such as hydrogen bonds and π-π interactions in the solid state, as determined by X-ray diffraction and FT-IR spectroscopy . These findings highlight the potential for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile to form similar weak interactions, influencing its crystalline structure and properties.

Chemical Reactions Analysis

The reactivity of morpholino compounds can vary depending on their functional groups and substitution patterns. The antimicrobial activity of 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives indicates that these compounds can interact with biological targets, suggesting that the compound of interest may also exhibit biological activity . The specific reactions and interactions would depend on the exact structure and substituents of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino derivatives can be influenced by their molecular structure and weak interactions. For instance, the solid-state properties of 3-(4-Morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, a precursor of the chiral drug timolol, show that it is prone to spontaneous resolution and forms specific crystal packing motifs . This suggests that 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile may also exhibit unique solubility and crystallization behaviors, which could be relevant for its application in drug development or other fields.

Aplicaciones Científicas De Investigación

Analytical Methods in Antioxidant Activity Studies

Analytical methods play a crucial role in determining antioxidant activity, which is significant across various fields like food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, TRAP, and TOSC tests, based on hydrogen atom transfer, and electron transfer-based tests like CUPRAC and FRAP, are critical in antioxidant analysis. These methods, relying on spectrophotometry, assess chemical reactions and their kinetics, essential for determining the antioxidant capacity of complex samples. Complementary electrochemical methods can further clarify the operating mechanisms and kinetics involving antioxidants (Munteanu & Apetrei, 2021).

Downstream Processing of Biologically Produced Chemicals

The review on downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the significant costs and challenges in the separation process from fermentation broth. Techniques such as evaporation, distillation, membrane filtration, and liquid-liquid extraction are explored. No single method has proven to be both simple and efficient, indicating the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).

Applications in Organic Light Emitting Diodes (OLEDs)

The review on BODIPY-based materials in OLEDs discusses the potential of these materials as active components in organic optoelectronics. The structural design and synthesis of BODIPY-based organic semiconductors have shown promising results as near-IR emitters, supported by aggregation-induced emission (AIE) properties. This research area underlines the importance of developing 'metal-free' infrared emitters and the ongoing innovation in OLED technology (Squeo & Pasini, 2020).

Environmental Applications of Redox Mediators

The use of enzymes and redox mediators in treating organic pollutants presents an innovative approach to remediate wastewater. Enzymes such as laccases and peroxidases, in combination with redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds. This enzymatic method offers a promising direction for the environmental management of industrial effluents, highlighting the potential for broad application in water treatment technologies (Husain & Husain, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJUPEKPJOPODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004416 | |

| Record name | 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |

CAS RN |

84145-73-3 | |

| Record name | 2,6-Dimethyl-4-morpholinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-morpholinepropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84145-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-4-morpholinepropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.